Biperiden Lactate

Description

See also: Biperiden (has active moiety).

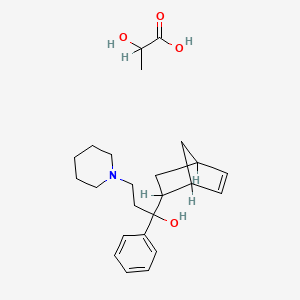

Structure

3D Structure of Parent

Propriétés

IUPAC Name |

1-(2-bicyclo[2.2.1]hept-5-enyl)-1-phenyl-3-piperidin-1-ylpropan-1-ol;2-hydroxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29NO.C3H6O3/c23-21(19-7-3-1-4-8-19,11-14-22-12-5-2-6-13-22)20-16-17-9-10-18(20)15-17;1-2(4)3(5)6/h1,3-4,7-10,17-18,20,23H,2,5-6,11-16H2;2,4H,1H3,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLPUBCPQWZZFNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)O.C1CCN(CC1)CCC(C2CC3CC2C=C3)(C4=CC=CC=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H35NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40991120 | |

| Record name | Biperiden lactate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40991120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

401.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7085-45-2 | |

| Record name | Biperiden lactate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7085-45-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Biperiden lactate [USP:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007085452 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Biperiden lactate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40991120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lactic acid, compound with α-bicyclo[2.2.1]hept-5-en-2-yl-α-phenylpiperidin-1-propanol (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.626 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BIPERIDEN LACTATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/09TD6C5147 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Chemical properties and structural elucidation of Biperiden Lactate

An In-depth Technical Guide to the Chemical Properties and Structural Elucidation of Biperiden Lactate

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of this compound, a non-selective muscarinic receptor antagonist primarily utilized in the management of Parkinson's disease and drug-induced extrapyramidal symptoms.[1][2][3] The guide details its core chemical properties, outlines the instrumental methods for its structural elucidation, and presents relevant experimental protocols.

Chemical and Physical Properties

This compound (CAS No: 7085-45-2) is the lactate salt of Biperiden, a synthetic anticholinergic agent.[4] The salt formation with lactic acid enhances its solubility and bioavailability.[4] It typically presents as a white to off-white crystalline powder.[1][4] Biperiden acts as a competitive antagonist at muscarinic acetylcholine receptors, particularly the M1 subtype, within the central nervous system.[5][6][7] By blocking cholinergic transmission in the corpus striatum, it helps to restore the neurochemical balance between the dopaminergic (inhibitory) and cholinergic (excitatory) systems, which is disrupted in parkinsonism.[3][6][8]

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for quick reference.

| Property | Value | Reference(s) |

| IUPAC Name | 1-(2-bicyclo[2.2.1]hept-5-enyl)-1-phenyl-3-piperidin-1-ylpropan-1-ol;2-hydroxypropanoic acid | [9][10] |

| CAS Number | 7085-45-2 | [1][4][10] |

| Molecular Formula | C₂₄H₃₅NO₄ | [1][5][9][10] |

| Molecular Weight | 401.55 g/mol | [1][5][9] |

| Appearance | White to off-white crystalline powder | [1][4] |

| Melting Point | 97-101 °C | [2][11] |

| Solubility | Soluble in water and alcohol; Slightly soluble in Chloroform, DMSO, Methanol. Water solubility estimated at 25.1 mg/L at 25°C. | [1][4][9][12] |

| pKa (Strongest Acidic) | 13.82 (for the hydroxyl group of Biperiden) | [3][13] |

| pKa (Strongest Basic) | 9.3 (for the piperidine nitrogen of Biperiden) | [3][13] |

Structural Elucidation

The definitive structure of this compound is established through a combination of modern analytical techniques. These methods confirm the molecular structure, purity, and identity of the active pharmaceutical ingredient (API).

Spectroscopic and Chromatographic Methods

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. For this compound, characteristic absorption bands would include:

-

A broad O-H stretching band (approx. 3200-3600 cm⁻¹) from the alcohol and carboxylic acid hydroxyl groups.

-

Aromatic C-H stretching (approx. 3000-3100 cm⁻¹).

-

Aliphatic C-H stretching (approx. 2850-3000 cm⁻¹).

-

A strong C=O stretching band (approx. 1700-1725 cm⁻¹) from the carboxylic acid of the lactate moiety.

-

C=C stretching from the aromatic ring and the norbornene moiety (approx. 1450-1600 cm⁻¹).

-

C-N stretching from the piperidine ring (approx. 1000-1200 cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework.

-

¹H NMR: Would show distinct signals for the aromatic protons of the phenyl group, the vinylic protons of the norbornene group, the aliphatic protons of the piperidine and norbornene rings, and the characteristic quartet and doublet for the lactate ethylidene group.

-

¹³C NMR: Would confirm the presence of the different carbon environments, including the quaternary carbon attached to the hydroxyl group, aromatic carbons, olefinic carbons, and the aliphatic carbons of the cyclic systems.

Mass Spectrometry (MS): Often coupled with Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), this technique confirms the molecular weight and provides structural information through fragmentation patterns.[14][15] The mass spectrum of the Biperiden free base (exact mass: 311.22) would be expected, as the lactate salt would typically dissociate in the ion source.[16]

High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for determining the purity and concentration of this compound in pharmaceutical formulations.[17] A reversed-phase C18 column with a mobile phase of acetonitrile and a buffer solution, coupled with UV detection (e.g., at 205 nm), can effectively separate Biperiden from its impurities.[17]

Experimental Protocols

GC-MS Analysis of Biperiden in Plasma

This protocol is adapted from methodologies developed for pharmacokinetic studies.[14][15]

-

Sample Preparation: To 250-300 µL of plasma, add an internal standard (e.g., Biperiden-d5).

-

Extraction: Perform a liquid-liquid extraction. Add an appropriate volume of hexane, vortex for 1-2 minutes, and then centrifuge to separate the layers.[14] Alternatively, use a salt-assisted liquid-liquid extraction method for microextraction.[15]

-

Isolation: Carefully transfer the organic (upper) layer containing Biperiden to a clean tube.

-

Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the residue in a small volume of a suitable solvent (e.g., ethyl acetate) for injection.

-

GC-MS Analysis: Inject the sample into a GC-MS system.

-

GC Column: Use a suitable capillary column (e.g., DB-5ms).

-

Temperature Program: Begin at an initial temperature (e.g., 150°C), ramp up to a final temperature (e.g., 280-300°C) to ensure elution.

-

MS Detection: Operate in Selective Ion Monitoring (SIM) mode for quantification, targeting characteristic ions of Biperiden and the internal standard.

-

HPLC Assay of Biperiden in Solid Dosage Forms

This protocol is based on a published method for routine analysis.[17]

-

Standard Preparation: Accurately weigh and dissolve a reference standard of this compound in a suitable diluent (e.g., a mixture of water and acetonitrile) to create a stock solution. Prepare a series of working standards by serial dilution.

-

Sample Preparation: Weigh and finely powder several tablets to obtain a homogenous sample. Transfer an amount of powder equivalent to one dose into a volumetric flask. Add diluent, sonicate for 15-20 minutes to ensure complete dissolution of the API, and dilute to volume.[17] Filter the solution through a 0.45 µm filter.

-

Chromatographic Conditions:

-

Analysis: Inject equal volumes of the standard and sample solutions. Calculate the quantity of this compound in the sample by comparing the peak area with that of the standard.

Mechanism of Action and Signaling Pathway

Biperiden functions as a muscarinic antagonist. In the striatum of the brain, motor control is modulated by a balance between the neurotransmitters dopamine (inhibitory) and acetylcholine (excitatory). In Parkinson's disease, the degeneration of dopaminergic neurons leads to a relative overactivity of the cholinergic system. Biperiden competitively binds to and blocks postsynaptic M1 muscarinic acetylcholine receptors, thereby inhibiting the excitatory effects of acetylcholine.[6][8][18] This action helps to re-establish the cholinergic/dopaminergic balance, alleviating symptoms like tremors and rigidity.[3]

References

- 1. This compound | 7085-45-2 [chemicalbook.com]

- 2. This compound CAS#: 7085-45-2 [m.chemicalbook.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. CAS 7085-45-2: this compound | CymitQuimica [cymitquimica.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. What is the mechanism of Biperiden Hydrochloride? [synapse.patsnap.com]

- 7. Anti-Parkinson Drug Biperiden Inhibits Enzyme Acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. What is Biperiden Hydrochloride used for? [synapse.patsnap.com]

- 9. medkoo.com [medkoo.com]

- 10. This compound | C24H35NO4 | CID 197083 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Page loading... [wap.guidechem.com]

- 12. Page loading... [wap.guidechem.com]

- 13. go.drugbank.com [go.drugbank.com]

- 14. The determination of biperiden in plasma using gas chromatography mass spectrometry: pharmacokinetics after intramuscular administration to guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. A novel method for the therapeutic drug monitoring of biperiden in plasma by GC-MS using salt-assisted liquid-liquid microextraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. spectrabase.com [spectrabase.com]

- 17. researchgate.net [researchgate.net]

- 18. biperiden | Ligand page | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]

In Vitro Mechanism of Action of Biperiden Lactate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Biperiden is a synthetic anticholinergic agent predominantly utilized in the management of Parkinson's disease and drug-induced extrapyramidal symptoms.[1] Its therapeutic effects are primarily attributed to its potent antagonism of muscarinic acetylcholine receptors (mAChRs). This technical guide delineates the in vitro mechanism of action of Biperiden Lactate, focusing on its receptor binding profile, functional antagonism, and the downstream signaling pathways it modulates. The information presented herein is a synthesis of publicly available research, intended to provide a comprehensive resource for researchers and drug development professionals.

Core Mechanism of Action: Muscarinic Acetylcholine Receptor Antagonism

The principal in vitro mechanism of action of Biperiden is competitive antagonism at muscarinic acetylcholine receptors.[2][3] Biperiden exhibits a notable selectivity for the M1 muscarinic receptor subtype, which is highly expressed in the central nervous system, particularly in the striatum.[4] By blocking the binding of the endogenous neurotransmitter, acetylcholine, to these receptors, Biperiden effectively inhibits cholinergic signaling. This is believed to help restore the balance between the cholinergic and dopaminergic systems in the brain, which is disrupted in Parkinsonism.[1]

The active moiety is the Biperiden molecule itself. The lactate salt form is employed to improve the solubility and bioavailability of the drug. There is no evidence to suggest that the lactate counter-ion contributes directly to the primary mechanism of action in vitro, although lactate itself can have independent biological effects.[5][6][7]

Quantitative Analysis of Receptor Affinity and Activity

The affinity of Biperiden for muscarinic receptors has been quantified using various in vitro assays. The data is presented below, primarily as pA2 values from functional assays and IC50/Ki values from radioligand binding and enzyme inhibition studies. It is important to note that Biperiden is a racemic mixture, and its enantiomers exhibit different affinities for muscarinic receptors.

| Parameter | Receptor/Enzyme | Test System | Value | Reference |

| pA2 | M1 | Rabbit Vas Deferens | 9.07 ((+)-Biperiden) | [4] |

| pA2 | M2 (cardiac alpha) | Rat Left Atrium | 7.25 ((+)-Biperiden) | [4] |

| pA2 | M2 (ileal beta) | Guinea-Pig Ileum | 8.27 ((+)-Biperiden) | [4] |

| pA2 | Muscarinic Subtypes | Various | 5.59 +/- 6.38 ((-)-Biperiden) | [4] |

| IC50 | Muscarinic Receptors | Rat Brain Cortical Tissue | 0.0084 µM | |

| Ki | Acetylcholinesterase (AChE) | In vitro enzymatic assay | 1.11 mmol/l | [2] |

Table 1: Quantitative in vitro data for Biperiden.

Detailed Experimental Protocols

Radioligand Binding Assay for Muscarinic Receptor Affinity

This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of this compound for muscarinic receptor subtypes (M1-M5) expressed in a recombinant cell line (e.g., CHO or HEK293 cells).

Objective: To quantify the binding affinity of this compound for each of the five muscarinic receptor subtypes.

Materials:

-

CHO cells stably expressing human M1, M2, M3, M4, or M5 receptors

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Radioligand: [³H]-N-methylscopolamine ([³H]-NMS)

-

Non-specific binding control: Atropine (1 µM)

-

This compound stock solution

-

Scintillation cocktail

-

Glass fiber filters

-

96-well microplates

-

Cell harvester

-

Scintillation counter

Procedure:

-

Membrane Preparation:

-

Culture the recombinant CHO cells to confluence.

-

Harvest the cells and wash with ice-cold PBS.

-

Homogenize the cells in membrane preparation buffer and centrifuge at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Resuspend the membrane pellet in fresh buffer and determine the protein concentration (e.g., using a BCA assay).

-

-

Binding Assay:

-

In a 96-well plate, add a constant amount of cell membrane preparation to each well.

-

Add increasing concentrations of this compound.

-

Add a fixed concentration of [³H]-NMS (typically at its Kd concentration).

-

For the determination of non-specific binding, add 1 µM atropine to a set of wells.

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

-

Filtration and Counting:

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

-

Wash the filters multiple times with ice-cold buffer to remove unbound radioactivity.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting competition curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Inositol Monophosphate (IP1) Accumulation Assay for Functional Antagonism

This protocol describes a functional assay to measure the ability of this compound to antagonize the activation of Gq-coupled muscarinic receptors (M1, M3, M5) by measuring the accumulation of inositol monophosphate (IP1), a downstream product of phospholipase C activation.[8][9][10]

Objective: To determine the functional potency of this compound as an antagonist at Gq-coupled muscarinic receptors.

Materials:

-

HEK293 cells expressing a Gq-coupled muscarinic receptor (e.g., M1)

-

Cell culture medium and supplements

-

Stimulation buffer containing LiCl (to inhibit IP1 degradation)

-

Muscarinic agonist (e.g., carbachol or oxotremorine-M)[11]

-

This compound stock solution

-

IP-One HTRF assay kit (containing IP1-d2 conjugate and anti-IP1 cryptate)

-

White 384-well microplates

-

HTRF-compatible plate reader

Procedure:

-

Cell Plating:

-

Seed the HEK293 cells into a white 384-well plate and culture overnight.

-

-

Antagonist Pre-incubation:

-

Remove the culture medium and add stimulation buffer containing increasing concentrations of this compound.

-

Incubate for 15-30 minutes at 37°C.

-

-

Agonist Stimulation:

-

Add a fixed concentration of the muscarinic agonist (typically the EC80 concentration) to the wells.

-

Incubate for a predetermined optimal time (e.g., 30-60 minutes) at 37°C to allow for IP1 accumulation.

-

-

Detection:

-

Add the IP1-d2 conjugate and the anti-IP1 cryptate solution to each well according to the manufacturer's instructions.

-

Incubate at room temperature for 1 hour.

-

-

Measurement:

-

Read the plate using an HTRF-compatible plate reader, measuring the fluorescence at both the donor and acceptor wavelengths.

-

-

Data Analysis:

-

Calculate the HTRF ratio (acceptor/donor).

-

Plot the HTRF ratio against the logarithm of the this compound concentration.

-

Determine the IC50 value from the resulting dose-response curve.

-

Signaling Pathways and Visualizations

Primary Signaling Pathway: Antagonism of M1 Muscarinic Receptor

Biperiden's high affinity for the M1 muscarinic receptor means its primary in vitro effect is the blockade of the Gq signaling cascade initiated by acetylcholine.[12] In the absence of Biperiden, acetylcholine binding to the M1 receptor activates the Gq alpha subunit, which in turn stimulates phospholipase C (PLC).[13] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). This rise in intracellular Ca2+ leads to various downstream cellular responses. Biperiden, by competitively inhibiting the binding of acetylcholine, prevents this entire signaling cascade from occurring.

Caption: Biperiden's antagonism of the M1 receptor blocks Gq signaling.

Experimental Workflow: Radioligand Binding Assay

The following diagram illustrates the workflow for determining the binding affinity of this compound using a competitive radioligand binding assay.

Caption: Workflow for a competitive radioligand binding assay.

Experimental Workflow: IP1 Accumulation Assay

This diagram outlines the workflow for assessing the functional antagonism of this compound at Gq-coupled muscarinic receptors.

Caption: Workflow for an IP1 accumulation functional assay.

Conclusion

The in vitro mechanism of action of this compound is characterized by its competitive antagonism of muscarinic acetylcholine receptors, with a pronounced selectivity for the M1 subtype. This antagonism effectively blocks the Gq-mediated signaling cascade, preventing acetylcholine-induced cellular responses. The quantitative data from radioligand binding and functional assays confirm its high potency at the M1 receptor. The lactate moiety is considered to be for formulation purposes and is not directly involved in the primary mechanism of action. This technical guide provides a foundational understanding of this compound's in vitro pharmacology, which is essential for further research and development in the field of anticholinergic therapeutics.

References

- 1. Biperiden - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Anti-Parkinson Drug Biperiden Inhibits Enzyme Acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anti-Parkinson Drug Biperiden Inhibits Enzyme Acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Affinity and selectivity of biperiden enantiomers for muscarinic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In vitro and in vivo Effects of Lactate on Metabolism and Cytokine Production of Human Primary PBMCs and Monocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Role of Lactate in Inflammatory Processes: Friend or Foe - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Lactate production by the mammalian blastocyst: Manipulating the microenvironment for uterine implantation and invasion? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. IP-3/IP-1 Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Assessing Gαq/15-signaling with IP-One: Single Plate Transfection and Assay Protocol for Cell-Based High-Throughput Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 10. resources.revvity.com [resources.revvity.com]

- 11. Oxotremorine-m potentiation of glucose-induced insulin release from rat islets involves M3 muscarinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Analysing the effect caused by increasing the molecular volume in M1-AChR receptor agonists and antagonists: a structural and computational study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

Pharmacokinetic and metabolic pathways of Biperiden Lactate

An In-Depth Technical Guide to the Pharmacokinetic and Metabolic Pathways of Biperiden Lactate

Audience: Researchers, scientists, and drug development professionals.

Introduction

Biperiden is a synthetic anticholinergic agent, primarily classified as a non-selective muscarinic acetylcholine receptor antagonist.[1] It is utilized in the management of Parkinson's disease and for controlling extrapyramidal side effects associated with neuroleptic medications.[1][2] By competitively antagonizing acetylcholine at cholinergic receptors in the corpus striatum, Biperiden helps restore the neurochemical balance between the excitatory (cholinergic) and inhibitory (dopaminergic) systems.[3] this compound is the parenteral form of the drug, used for acute episodes.[3] A thorough understanding of its pharmacokinetic profile and metabolic fate is critical for optimizing therapeutic regimens, predicting drug-drug interactions, and guiding future drug development efforts. This document provides a comprehensive technical overview of the absorption, distribution, metabolism, and excretion (ADME) of Biperiden, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Pharmacokinetics: ADME Profile

Biperiden undergoes a series of processes from administration to elimination, which collectively define its pharmacokinetic profile.

Absorption

Following oral administration, Biperiden is readily absorbed from the gastrointestinal tract.[4] However, it is subject to extensive first-pass metabolism in the liver, which significantly reduces its systemic availability.[4][5] The oral bioavailability is approximately 33 ± 5%.[1][6] Peak plasma concentrations (Cmax) are typically achieved within 1 to 2 hours post-administration.[7][8]

Distribution

Once in systemic circulation, Biperiden exhibits a high degree of binding to plasma proteins, with reported values ranging from 90-95%.[4] It demonstrates good tissue penetration, with a high apparent volume of distribution of approximately 24 L/kg after intravenous administration, indicating significant distribution into tissues.[5][8] In preclinical studies using rabbits, the major tissues of distribution were identified as fat, muscle, and lung.[9] Its ability to cross the blood-brain barrier is essential for its central anticholinergic activity.

Metabolism

The metabolism of Biperiden is not yet fully elucidated but is known to be extensive and primarily occurs in the liver.[3][7] The principal metabolic pathway is oxidation via the Cytochrome P450 (CYP450) enzyme system.[6][10]

-

Phase I Metabolism: The primary transformation involves the hydroxylation of the bicycloheptene and piperidine rings, rendering the molecule more polar.[4] While the specific CYP450 isozymes responsible for Biperiden's metabolism are not definitively identified in the literature, CYP2D6 and CYP3A4 are common enzymes involved in the metabolism of many centrally active agents and are likely candidates.[11]

-

Phase II Metabolism: Following Phase I oxidation, the hydroxylated metabolites can undergo conjugation reactions, such as glucuronidation, to form highly water-soluble glucuronides.[12][13] These conjugates are then readily eliminated from the body.

The extensive hepatic metabolism is the primary reason for the low oral bioavailability of the drug.[1][5]

Caption: Metabolic pathway of Biperiden via Phase I and Phase II reactions.

Excretion

The metabolites of Biperiden are primarily excreted through the kidneys into the urine.[7] The drug has a long elimination half-life, generally reported to be between 18 and 24 hours in healthy adults, which may be prolonged in geriatric patients.[1][6]

Quantitative Pharmacokinetic Data

The following table summarizes key pharmacokinetic parameters for Biperiden reported in human studies.

| Parameter | Value | Route | Reference(s) |

| Bioavailability | 33 ± 5% | Oral | [1][6] |

| Time to Peak (Tmax) | 1.0 - 1.6 hours | Oral | [4][8] |

| Peak Concentration (Cmax) | 4 - 5 ng/mL | Oral (4 mg dose) | [3] |

| Elimination Half-life (t½) | 18 - 24 hours | Oral / IV | [1][5][6] |

| Volume of Distribution (Vd) | ~24 L/kg | IV | [5] |

| Plasma Protein Binding | 90 - 95% | - | [4] |

| Oral Clearance | 146 L/h | Oral | [8] |

Metabolic Fate of the Lactate Moiety

This compound is a salt form of the drug. In biological systems, it readily dissociates into the active Biperiden cation and the lactate anion. Lactate is an endogenous molecule that is efficiently managed by cellular metabolic machinery. It is transported into cells via proton-linked monocarboxylate transporters (MCTs).[14][15] Once inside the cell, lactate is converted to pyruvate by lactate dehydrogenase, entering central energy metabolism pathways such as the Krebs cycle.

Caption: Dissociation of this compound and the metabolic pathway of the lactate anion.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of pharmacokinetic and metabolic studies. The following sections outline standardized protocols for key experiments.

Protocol: In Vitro Metabolite Identification in Human Liver Microsomes

This protocol is designed to identify the metabolic products of Biperiden using a subcellular liver fraction.

-

Objective: To identify Phase I metabolites of Biperiden generated by CYP450 enzymes.

-

Materials:

-

This compound standard

-

Pooled Human Liver Microsomes (HLMs)

-

NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (ACN) with 0.1% formic acid (for quenching)

-

Incubator/water bath (37°C)

-

Centrifuge

-

LC-MS/MS system

-

-

Procedure:

-

Prepare a stock solution of Biperiden in a suitable solvent (e.g., DMSO, Methanol).

-

In a microcentrifuge tube, pre-warm a mixture of HLMs (final concentration ~0.5 mg/mL) and phosphate buffer at 37°C for 5 minutes.

-

Add Biperiden to the mixture (final concentration e.g., 1-10 µM) and briefly pre-incubate.

-

Initiate the metabolic reaction by adding the NADPH regenerating system. A control incubation without NADPH should be run in parallel to identify non-enzymatic degradation.

-

Incubate at 37°C for a specified time (e.g., 60 minutes).

-

Terminate the reaction by adding 2 volumes of ice-cold ACN with 0.1% formic acid.

-

Vortex and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate proteins.

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

-

-

Analysis:

-

Analyze the sample using a high-resolution mass spectrometer to detect the parent drug and potential metabolites (e.g., +16 Da for hydroxylation).

-

Compare the chromatograms of the +NADPH and -NADPH samples to identify NADPH-dependent metabolites.

-

References

- 1. Biperiden - Wikipedia [en.wikipedia.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Akineton (Biperiden): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 4. mims.com [mims.com]

- 5. Pharmacokinetic and pharmacodynamic studies following the intravenous and oral administration of the antiparkinsonian drug biperiden to normal subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Biperiden [chemeurope.com]

- 7. What is the mechanism of Biperiden Hydrochloride? [synapse.patsnap.com]

- 8. researchgate.net [researchgate.net]

- 9. Fundamental pharmacokinetic properties of biperiden: tissue distribution and elimination in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Multiple cytochrome P450 enzymes responsible for the oxidative metabolism of the substituted (S)-3-phenylpiperidine, (S,S)-3-[3-(methylsulfonyl)phenyl]-1-propylpiperidine hydrochloride, in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Glucuronidation - Wikipedia [en.wikipedia.org]

- 13. Glucuronidation: Driving Factors and Their Impact on Glucuronide Disposition - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Lactate transporters (MCT proteins) in heart and skeletal muscles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Monocarboxylate transporter - Wikipedia [en.wikipedia.org]

Biperiden Lactate: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability of Biperiden Lactate in various solvents. The information is intended to support research, formulation development, and analytical method development for this active pharmaceutical ingredient (API).

Introduction

Biperiden is a muscarinic antagonist used for the treatment of Parkinson's disease and drug-induced extrapyramidal symptoms.[1] The lactate salt of biperiden is utilized in pharmaceutical formulations, and its solubility and stability are critical physicochemical properties that influence its bioavailability, formulation design, and shelf-life.[2] This document summarizes the available data on the solubility of this compound in different solvents and its stability under various conditions.

Solubility Profile

The solubility of an API is a crucial factor in its formulation and delivery. This compound is generally characterized as a white to off-white crystalline powder.[2] Its solubility in various solvents is summarized below.

Qualitative Solubility

This compound exhibits varied solubility in different solvent systems. It is generally described as being soluble in aqueous and alcoholic solutions while having limited solubility in several organic solvents.

| Solvent | Qualitative Solubility | Source(s) |

| Water | Soluble, Freely Soluble | [2][3] |

| Alcohol | Soluble, Freely Soluble | [2][3] |

| Chloroform | Slightly Soluble | [4] |

| Dimethyl Sulfoxide (DMSO) | Soluble | [5] |

| Methanol | Slightly Soluble | [4] |

Quantitative Solubility

Quantitative solubility data for this compound is limited in the public domain. The available data, which includes estimated and predicted values, is presented in Table 2. A significant discrepancy exists between the estimated and predicted aqueous solubility values, highlighting the need for experimental verification.

| Solvent | Temperature (°C) | Solubility | Method | Source(s) |

| Water | 25 | 25.1 mg/L | Estimated | [6] |

| Water | Not Specified | 0.00426 mg/mL | Predicted (ALOGPS) | [7] |

| DMSO | Not Specified | >50 mM | Inferred from stock solution preparation | [5] |

Stability Profile

The chemical stability of this compound is a critical attribute that can affect the safety and efficacy of the final drug product. Stability studies are essential to identify potential degradation pathways and to establish appropriate storage conditions and shelf-life.

Influence of pH and Formulation

The pH of a solution can significantly impact the stability of a drug substance. The United States Pharmacopeia (USP) monograph for this compound Injection specifies a pH range of 4.8 to 5.8, suggesting that the drug is most stable in a slightly acidic medium.

Photostability

This compound is known to be a photosensitive medication.[8][9] Exposure to light can lead to degradation. Therefore, it is recommended that formulations containing this compound be protected from light during storage and handling.[8]

Storage Conditions

For long-term stability of the solid form, it is recommended to store this compound in a dry, dark environment at temperatures ranging from 0 - 4°C for short-term storage (days to weeks) to -20°C for long-term storage (months to years).[5]

Degradation Pathways

While specific degradation pathways for this compound are not extensively detailed in the available literature, studies on the related salt, Biperiden Hydrochloride, indicate that the biperiden molecule is susceptible to degradation under oxidative and acidic conditions. It is reasonable to infer that this compound would exhibit similar degradation patterns. Forced degradation studies are necessary to fully elucidate these pathways.

Experimental Protocols

Detailed experimental protocols for determining the solubility and stability of this compound are not publicly available. However, standardized methodologies can be applied.

Solubility Determination: Shake-Flask Method

The shake-flask method is a common technique for determining the equilibrium solubility of a compound. The general workflow for this method is depicted below.

Stability-Indicating Method: Forced Degradation Study

Forced degradation studies are performed to identify potential degradation products and to develop stability-indicating analytical methods. A general workflow for a forced degradation study is outlined below.

Conclusion

The solubility and stability of this compound are critical parameters for the development of safe and effective pharmaceutical products. While qualitative data suggests solubility in water and alcohols, there is a notable lack of comprehensive quantitative solubility data across a range of solvents, temperatures, and pH values in publicly accessible literature. The available information indicates that this compound is sensitive to light and is most stable in a slightly acidic pH range. Further experimental studies are required to fully characterize its solubility profile and to elucidate its degradation pathways. The experimental workflows provided in this guide offer a framework for conducting such investigations.

References

- 1. npra.gov.my [npra.gov.my]

- 2. CAS 7085-45-2: this compound | CymitQuimica [cymitquimica.com]

- 3. jigspharma.com [jigspharma.com]

- 4. This compound | 7085-45-2 [chemicalbook.com]

- 5. medkoo.com [medkoo.com]

- 6. Page loading... [guidechem.com]

- 7. go.drugbank.com [go.drugbank.com]

- 8. aulamedica.es [aulamedica.es]

- 9. Review of the Stability of Photosensitive Medications | Farmacia Hospitalaria [revistafarmaciahospitalaria.es]

Biperiden Lactate (CAS No. 7085-45-2): A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Biperiden Lactate, a synthetic anticholinergic agent primarily utilized in the management of Parkinson's disease and drug-induced extrapyramidal symptoms. This document consolidates key data on its physicochemical properties, pharmacology, and mechanism of action, supported by detailed experimental protocols and visual diagrams to facilitate a comprehensive understanding for research and development purposes.

Physicochemical and Pharmacological Properties

This compound is the lactate salt of Biperiden, a piperidine derivative. The lactate formulation enhances its solubility and bioavailability.[1] It is a white to off-white crystalline powder, soluble in water and alcohol.[1]

| Property | Value | Reference |

| CAS Number | 7085-45-2 | [1] |

| Molecular Formula | C21H29NO・C3H6O3 | [1] |

| Molecular Weight | 401.54 g/mol | [2] |

| Bioavailability (Oral) | Approximately 33% | [3] |

| Protein Binding | ~60% | [4] |

| Metabolism | Primarily via hydroxylation | [4][5] |

| Elimination Half-life (Terminal) | Approximately 18 to 24 hours | [3] |

| Peak Plasma Concentration (after 4 mg oral dose) | 4-5 ng/mL | [5][6] |

| Time to Peak Plasma Concentration | 1-1.5 hours | [5][6] |

Mechanism of Action and Signaling Pathway

Biperiden's therapeutic effects are primarily attributed to its competitive antagonism of muscarinic acetylcholine receptors (mAChRs), with a notable selectivity for the M1 subtype.[4][7] In the corpus striatum, a key brain region for motor control, Parkinson's disease is characterized by an imbalance between the excitatory cholinergic system and the inhibitory dopaminergic system.[4][8] By blocking the M1 receptors on striatal neurons, Biperiden redresses this imbalance, thereby alleviating symptoms such as tremor and rigidity.[4][8] There is also some evidence to suggest that Biperiden may block dopamine reuptake, further contributing to the restoration of dopaminergic tone.

Below is a diagram illustrating the proposed mechanism of action of Biperiden in the striatum.

Quantitative Data: Receptor Binding Affinity

Biperiden exhibits a higher affinity for the M1 muscarinic receptor subtype compared to other subtypes. The enantiomers of Biperiden also show differential binding affinities.

| Receptor Subtype | Ki (nM) | Reference |

| M1 | 0.48 | [4] |

| M2 | 6.3 | [4] |

| M3 | 3.9 | [4] |

| M4 | 2.4 | [4] |

| M5 | 6.3 | [4] |

| Enantiomer | Receptor Subtype | pA2 | Reference |

| (+)-Biperiden | M1 (rabbit vas deferens) | 9.07 | [1] |

| M2α (rat left atrium) | 7.25 | [1] | |

| M2β (guinea-pig ileum) | 8.27 | [1] | |

| (-)-Biperiden | All subtypes studied | 5.59 +/- 6.38 | [1] |

Experimental Protocols

In Vitro: Muscarinic Receptor Binding Assay (Competitive)

Objective: To determine the binding affinity (Ki) of this compound for muscarinic receptor subtypes.

Methodology:

-

Membrane Preparation: Membranes from cells expressing a specific human muscarinic receptor subtype (e.g., CHO-K1 cells) are used.

-

Radioligand: A radiolabeled antagonist with high affinity for the receptor, such as [3H]-N-methylscopolamine ([3H]-NMS), is used.

-

Assay Buffer: Typically, a buffer such as PBS (phosphate-buffered saline) at pH 7.4 is used.

-

Incubation: A constant concentration of the radioligand and varying concentrations of the unlabeled competitor (this compound) are incubated with the receptor-containing membranes.

-

Separation: The bound radioligand is separated from the unbound radioligand by rapid filtration through a glass fiber filter.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo: Haloperidol-Induced Catalepsy in Rodents

Objective: To assess the efficacy of this compound in a preclinical model of drug-induced parkinsonism.

Methodology:

-

Animals: Male Wistar rats or Swiss albino mice are commonly used.

-

Induction of Catalepsy: Haloperidol, a typical antipsychotic, is administered intraperitoneally (i.p.) at a dose that induces a cataleptic state (e.g., 1-5 mg/kg).

-

Catalepsy Assessment: Catalepsy is measured at specific time points after haloperidol administration. A common method is the bar test, where the animal's forepaws are placed on a horizontal bar, and the time it remains in this unnatural posture is recorded.

-

Drug Administration: this compound or vehicle is administered (e.g., i.p. or orally) at a predetermined time before or after the haloperidol injection.

-

Data Collection: The duration of catalepsy is recorded for each animal at various time points.

-

Statistical Analysis: The data are analyzed using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the effects of this compound with the vehicle control group.

Clinical Application and Management

Biperiden is indicated for the treatment of all forms of Parkinson's disease and for the control of extrapyramidal symptoms (EPS) secondary to neuroleptic drug therapy. The decision to use Biperiden and the management of its administration require careful consideration of the patient's symptoms, potential side effects, and co-morbidities.

The following diagram outlines a logical approach to the clinical use of Biperiden for drug-induced EPS.

Conclusion

This compound is a well-established anticholinergic agent with a clear mechanism of action centered on M1 muscarinic receptor antagonism in the striatum. The quantitative data on its receptor binding profile and the detailed experimental protocols provided in this guide offer a solid foundation for further research and development. The visualizations aim to simplify complex information, making it more accessible for researchers, scientists, and drug development professionals in the field of neuropharmacology.

References

- 1. researchgate.net [researchgate.net]

- 2. Biperiden (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]

- 3. Protocol for the MPTP mouse model of Parkinson's disease | Semantic Scholar [semanticscholar.org]

- 4. fadavispt.mhmedical.com [fadavispt.mhmedical.com]

- 5. BIPERIDEN oral | MSF Medical Guidelines [medicalguidelines.msf.org]

- 6. meliordiscovery.com [meliordiscovery.com]

- 7. Biperiden (Akineton) | Davis’s Drug Guide [nursing.unboundmedicine.com]

- 8. modelorg.com [modelorg.com]

Methodological & Application

Protocol for Biperiden Lactate Administration in Rodent Studies: Application Notes for Parkinson's Disease and Extrapyramidal Symptom Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the administration of Biperiden Lactate in rodent models, with a focus on studies related to Parkinson's disease and drug-induced extrapyramidal symptoms (EPS). The information compiled is based on established scientific literature and is intended to guide researchers in designing and executing methodologically sound preclinical studies.

Introduction

Biperiden is a muscarinic acetylcholine receptor antagonist that is clinically used to treat Parkinson's disease and extrapyramidal side effects induced by neuroleptic drugs.[1][2] Its mechanism of action involves blocking central cholinergic receptors, which helps to restore the balance of cholinergic and dopaminergic neurotransmission in the basal ganglia.[3][4] In rodent models, this compound is utilized to investigate its therapeutic potential and to elucidate the underlying neurobiological mechanisms of these disorders.

Data Presentation: Quantitative Data Summary

The following tables summarize quantitative data from rodent studies involving Biperiden administration.

Table 1: Pharmacokinetic Parameters of Biperiden in Rats

| Parameter | Value | Species/Strain | Route of Administration | Reference |

| Regional brain-to-blood unbound concentration ratios (Kpf) | 30 - 75 | Rat | Intravenous | [5] |

| LD50 (Oral) | 760 mg/kg | Rat | Oral | [1] |

Table 2: Exemplary Doses of this compound in Rodent Studies

| Animal Model | Species/Strain | This compound Dose | Administration Route | Study Focus | Reference |

| Cholinergic cognitive impairment | Rat | 1, 3, and 10 mg/kg | Intraperitoneal (IP) | To assess cognitive and sensorimotor effects | [6] |

| Ethanol-induced conditioned place preference | Mouse | 1.0, 5.0, and 10.0 mg/kg | Not specified | To evaluate effects on alcohol reward | [7] |

| Pancreatic cancer xenograft | Mouse | 10 mg/kg/day for 3 weeks | Intraperitoneal (IP) | Antitumor activity | [8] |

| Spontaneous seizures | Not specified | 8 mg/kg every 8 hours for 10 days | Intraperitoneal (IP) | Anticonvulsant effects | [8] |

Experimental Protocols

Preparation of this compound Solution for Injection

This compound for injection is a sterile solution of this compound in Water for Injection, prepared from Biperiden with the aid of Lactic Acid.[9] The pH of the solution should be between 4.8 and 5.8.[9][10]

Materials:

-

Biperiden base or Biperiden Hydrochloride

-

Lactic Acid

-

Sterile Water for Injection

-

Sterile vials

-

pH meter

-

Sterile filters (0.22 µm)

Protocol:

-

Accurately weigh the desired amount of Biperiden.

-

Dissolve the Biperiden in a minimal amount of a suitable solvent if necessary (e.g., methanol for standard preparation).[9] For injection solutions, Biperiden is typically prepared with Lactic Acid in Water for Injection.[9]

-

Adjust the pH of the solution to between 4.8 and 5.8 using Lactic Acid.[9][10]

-

Bring the solution to the final desired concentration with Sterile Water for Injection.

-

Sterilize the solution by passing it through a 0.22 µm sterile filter into a sterile vial.

-

Store the solution in single-dose containers, protected from light.[9]

Intraperitoneal (IP) Injection Protocol in Rodents

Intraperitoneal injection is a common route for administering this compound in rodent studies.

Materials:

-

Sterile syringe (1 ml or 3 ml)

-

Sterile needle (25-27 gauge for mice, 23-25 gauge for rats)[11]

-

Prepared this compound solution

-

70% ethanol

-

Animal restraint device (optional)

Protocol:

-

Animal Restraint: Gently restrain the mouse or rat. For a one-person technique, grasp the loose skin over the neck and back. For a two-person technique, one person can restrain the animal while the other performs the injection.[11]

-

Injection Site Identification: The preferred injection site is the lower right abdominal quadrant to avoid the cecum, bladder, and other vital organs.[11]

-

Injection Procedure:

-

Tilt the animal's head downwards at a slight angle.

-

Insert the needle, with the bevel facing up, at a 30-40 degree angle into the identified injection site.[11]

-

Gently aspirate to ensure no fluid or blood is drawn back, which would indicate entry into an organ or blood vessel.[11]

-

If aspiration is clear, slowly inject the this compound solution. The maximum recommended injection volume is typically less than 10 ml/kg.[11]

-

Withdraw the needle smoothly and return the animal to its cage.

-

-

Post-injection Monitoring: Observe the animal for any signs of distress, discomfort, or adverse reactions.

Rodent Model of Haloperidol-Induced Extrapyramidal Symptoms (EPS)

Haloperidol, a typical antipsychotic, is commonly used to induce EPS in rodents, providing a model to test the efficacy of drugs like Biperiden.[12][13]

Materials:

-

Haloperidol solution (e.g., 1 mg/kg dissolved in 0.05% acetic acid in saline, pH adjusted to 6.0)[14]

-

This compound solution

-

Rodents (rats or mice)

-

Behavioral testing apparatus (e.g., rotarod, open field arena)

Protocol:

-

Induction of EPS: Administer haloperidol to the rodents via intraperitoneal (IP) or oral route. Doses can range from 0.2 mg/rat/day orally for several weeks to induce vacuous chewing movements (VCMs)[13][15] to 1 mg/kg IP for acute catalepsy.[16]

-

This compound Administration: Administer the prepared this compound solution (at the desired dose) intraperitoneally, typically 30 minutes before or concurrently with the haloperidol administration, or as a treatment after the onset of EPS.

-

Behavioral Assessment: Evaluate motor function using a battery of behavioral tests. Common tests include:

-

Catalepsy Test: Measure the time the animal remains in an imposed posture (e.g., on a horizontal bar).

-

Rotarod Test: Assess motor coordination and balance by measuring the time the animal can stay on a rotating rod.[13]

-

Open Field Test: Evaluate general locomotor activity and exploratory behavior.[17]

-

Cylinder Test: Assess forelimb akinesia by observing paw placement against the wall of a cylinder.[18]

-

Visualization of Signaling Pathway and Experimental Workflow

Signaling Pathway of Biperiden in the Striatum

Caption: Signaling pathway of Biperiden in the striatum.

Experimental Workflow for a Haloperidol-Induced EPS Study

Caption: Experimental workflow for a rodent study.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. What is the mechanism of Biperiden Hydrochloride? [synapse.patsnap.com]

- 3. Biperiden - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Brain regional pharmacokinetics of biperiden in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A comparison of scopolamine and biperiden as a rodent model for cholinergic cognitive impairment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effects of biperiden (cholinergic muscarinic m1/m4 receptor antagonist) on ethanol conditioned place preference in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. This compound Injection [drugfuture.com]

- 10. drugfuture.com [drugfuture.com]

- 11. animalcare.ubc.ca [animalcare.ubc.ca]

- 12. The Advances in Antipsychotics-Induced Dyskinesia Rodent Models: Benefits of Antioxidant Supplementation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. scispace.com [scispace.com]

- 14. Drugs and treatment dosing [protocols.io]

- 15. researchgate.net [researchgate.net]

- 16. Frontiers | Effects of Immediate Aversive Stimulation on Haloperidol-Induced Catalepsy in Rats [frontiersin.org]

- 17. Behavioral analysis of motor and non-motor impairment in rodent models of Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

Application Notes and Protocols for Studying Organophosphate-Induced Seizures with Biperiden Lactate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Organophosphate (OP) compounds, a class of chemicals used as pesticides and developed as nerve agents, exert their primary toxic effect by inhibiting acetylcholinesterase (AChE).[1][2][3] This inhibition leads to an accumulation of the neurotransmitter acetylcholine (ACh) at cholinergic synapses, resulting in a state of hypercholinergic activity.[1][4] In the central nervous system (CNS), this overstimulation can trigger severe and prolonged seizures, often progressing to status epilepticus (SE), which is a life-threatening condition associated with significant neuronal damage and long-term neurological consequences.[5][6][7]

The pathophysiology of OP-induced seizures is complex, involving an initial hyperstimulation of muscarinic acetylcholine receptors (mAChRs), particularly the M1 subtype, which then leads to a secondary cascade of excitotoxicity mediated by the glutamatergic system.[1][5] This understanding forms the basis for investigating therapeutic interventions that target these specific pathways.

Biperiden, a non-selective muscarinic receptor antagonist with a high affinity for the M1 receptor, has shown significant efficacy in terminating OP-induced seizures in preclinical models.[8][9][10] Its ability to counteract the initial cholinergic surge makes it a valuable tool for studying the mechanisms of OP-induced neurotoxicity and for the development of more effective medical countermeasures. Biperiden lactate is a water-soluble form of biperiden suitable for injection.[6][11]

These application notes provide detailed protocols for inducing OP-induced seizures in rodent models and for evaluating the therapeutic efficacy of this compound. The included information on experimental workflows, data interpretation, and underlying signaling pathways is intended to guide researchers in this critical area of study.

Data Presentation

Table 1: Efficacy of Biperiden HCl in Terminating Organophosphate Nerve Agent-Induced Seizures in Guinea Pigs

| Nerve Agent (Challenge Dose: 2 x LD50) | Anticonvulsant ED50 of Biperiden HCl (mg/kg, i.m.) | Anticonvulsant ED50 of Atropine SO4 (mg/kg, i.m.) |

| Soman | 0.57 | 12.2 |

| GF (Cyclosarin) | 0.51 | 10.3 |

| VR | 0.41 | 11.9 |

| Tabun | 0.20 | 10.4 |

| Sarin | 0.10 | 5.1 |

| VX | 0.09 | 4.1 |

| Data extracted from Shih, T-M, & McDonough, J. H. (2000). Efficacy of biperiden and atropine as anticonvulsant treatment for organophosphorus nerve agent intoxication.[8] |

Table 2: Exemplar Dosing Regimens for Organophosphate-Induced Seizure Models in Rats

| Organophosphate | Animal Model | Pre-treatment | OP Administration | Supportive Care | This compound Treatment |

| Diisopropylfluorophosphate (DFP) | Adult Sprague-Dawley Rat | Pyridostigmine bromide (0.026 mg/kg, i.m.), 30 min prior to DFP | 3.2 mg/kg, s.c. | Atropine methyl nitrate (2 mg/kg, i.m.) and 2-PAM (25 mg/kg, i.m.), 1 min after DFP | Not specified in this particular study, but this model is suitable for testing biperiden.[12] |

| Diisopropylfluorophosphate (DFP) | Adult Rat | Pyridostigmine bromide (0.1 mg/kg, s.c.) followed by methylatropine bromide (20 mg/kg, s.c.) 20 min later | 9.5 mg/kg, i.p., 10 min after methylatropine | Diazepam (10 mg/kg, i.p.) administered 60 min after seizure onset to control SE for comparative studies.[13] | This model can be adapted to test biperiden as a delayed treatment. |

| Paraoxon (POX) or DFP | Male Sprague-Dawley Rat | None specified in this context | Sub-cutaneous injection | Atropine sulfate and 2-PAM (doses not specified) administered i.m. 1 min after OP | Not the focus of this study, which used midazolam to terminate seizures for studying long-term morbidities.[14] |

Experimental Protocols

Protocol 1: Induction of Organophosphate-Induced Seizures in a Rat Model

This protocol describes a common method for inducing status epilepticus in rats using the organophosphate diisopropylfluorophosphate (DFP). This model is well-suited for evaluating the anticonvulsant properties of this compound.

Materials:

-

Male Sprague-Dawley rats (250-300g)

-

Diisopropylfluorophosphate (DFP)

-

Pyridostigmine bromide

-

Atropine methyl nitrate (or atropine sulfate)

-

Pralidoxime chloride (2-PAM)

-

Sterile saline (0.9% NaCl)

-

Syringes and needles for subcutaneous (s.c.) and intramuscular (i.m.) injections

-

EEG recording system (including implanted electrodes, amplifier, and data acquisition software)

-

Video monitoring system

Procedure:

-

Animal Preparation and EEG Electrode Implantation:

-

One week prior to the experiment, surgically implant EEG electrodes under anesthesia. A common method involves placing stainless-steel screw electrodes over the cortex.[7][15]

-

A typical electrode montage includes placing screws over the frontal and parietal cortices, with a reference electrode over the cerebellum.[15]

-

Secure the electrodes and a head-mounted pedestal with dental acrylic.

-

Allow the animals a one-week recovery period. During this time, handle the animals daily to habituate them to the experimental procedures.

-

-

Induction of Seizures:

-

On the day of the experiment, connect the rat to the EEG recording system and record baseline activity for at least 30 minutes.

-

Administer pyridostigmine bromide (0.026 mg/kg, i.m.) to protect the peripheral nervous system from the full effects of the organophosphate.[12]

-

Thirty minutes after pyridostigmine administration, inject DFP (e.g., 3.2 mg/kg, s.c.).[12]

-

Immediately begin continuous video and EEG monitoring to observe for the onset of seizure activity. Seizure onset is characterized by the appearance of high-amplitude, high-frequency spiking on the EEG.[8]

-

-

Supportive Care:

-

One minute following the DFP injection, administer atropine methyl nitrate (2 mg/kg, i.m.) and 2-PAM (25 mg/kg, i.m.).[12] Atropine methyl nitrate is used to counteract peripheral muscarinic effects without significantly crossing the blood-brain barrier and interfering with the central seizure activity being studied. Atropine sulfate can also be used. 2-PAM helps to reactivate inhibited acetylcholinesterase.

-

Protocol 2: Administration of this compound and Seizure Assessment

This protocol outlines the procedure for administering this compound to treat OP-induced seizures and the methods for assessing its efficacy.

Materials:

-

This compound for injection

-

Sterile vehicle for dilution (e.g., sterile water for injection or saline)[6]

-

Syringes and needles for i.m. injection

-

Video-EEG recording setup

-

Timer

Procedure:

-

Preparation of this compound Solution:

-

This compound is available in a solution for injection, typically at a concentration of 5 mg/mL.[6] If a different concentration is required, it can be diluted with sterile saline. For example, to prepare a 1 mg/mL solution, dilute 1 mL of a 5 mg/mL solution with 4 mL of sterile saline. The preparation should be done under sterile conditions.

-

-

Treatment Administration:

-

Following the onset of EEG-confirmed seizure activity (as induced in Protocol 1), wait for a predetermined period (e.g., 5 minutes) to ensure the establishment of status epilepticus.[8]

-

Administer this compound via intramuscular injection at the desired dose. Dose-response studies are recommended to determine the effective dose range. For guinea pigs, ED50 values for biperiden HCl ranged from 0.09 to 0.57 mg/kg depending on the nerve agent.[8] A starting point for rats could be in a similar range, but will require empirical determination.

-

A control group should receive an equivalent volume of the vehicle. For comparison, another experimental group could be treated with diazepam, a standard benzodiazepine anticonvulsant.[16][17]

-

-

Seizure Assessment and Data Analysis:

-

EEG Analysis: Continuously record EEG for several hours post-treatment (e.g., 6 hours, with a follow-up at 24 hours).[18] The primary endpoint is the cessation of seizure activity, defined as the return of the EEG to a pre-seizure baseline pattern. The time from drug administration to seizure termination should be recorded.[9]

-

Behavioral Seizure Scoring: Simultaneously with EEG, record the animal's behavior and score the seizure severity using a modified Racine scale.[12][19][20] This allows for the quantification of the behavioral manifestations of the seizures and the effect of the treatment.

-

Table 3: Modified Racine Scale for Scoring Seizure Severity

| Stage | Behavioral Manifestations |

| 0 | No response, normal behavior |

| 1 | Mouth and facial movements (e.g., chewing, jaw clonus) |

| 2 | Head nodding |

| 3 | Forelimb clonus |

| 4 | Rearing with forelimb clonus |

| 5 | Rearing and falling (loss of postural control) with generalized tonic-clonic seizures |

| This is a commonly used version of the Racine scale for rodent seizure models.[12][19] |

Visualization of Pathways and Workflows

Signaling Pathway of Organophosphate-Induced Seizures and this compound Intervention

Caption: Signaling cascade of OP-induced seizures and the point of intervention for biperiden.

Experimental Workflow for Evaluating this compound

Caption: Step-by-step workflow for testing this compound in an OP-induced seizure model.

Conclusion

The protocols and data presented herein provide a comprehensive framework for utilizing this compound as a pharmacological tool to study and counteract organophosphate-induced seizures. By antagonizing the overstimulation of M1 muscarinic receptors, biperiden targets a critical initiating step in the seizure cascade. The detailed experimental procedures, from animal model preparation to quantitative seizure assessment, are designed to ensure robust and reproducible results. The provided visualizations of the underlying signaling pathway and the experimental workflow serve to contextualize the experimental design and the mechanism of action. This information is intended to empower researchers and drug development professionals to advance our understanding of OP neurotoxicity and to develop improved therapeutic strategies for this significant public health and military threat.

References

- 1. researchgate.net [researchgate.net]

- 2. The Activation of M1 Muscarinic Receptor Signaling Induces Neuronal Differentiation in Pyramidal Hippocampal Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Methodological standards and interpretation of video-EEG in adult control rodents. A TASK1-WG1 report of the AES/ILAE Translational Task Force of the ILAE - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A revised Racine's scale for PTZ-induced seizures in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound Injection [drugfuture.com]

- 7. kopfinstruments.com [kopfinstruments.com]

- 8. researchgate.net [researchgate.net]

- 9. The activation of M1 muscarinic receptor signaling induces neuronal differentiation in pyramidal hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. drugfuture.com [drugfuture.com]

- 12. metris.nl [metris.nl]

- 13. A rat model of organophosphate-induced status epilepticus and the beneficial effects of EP2 receptor inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Novel therapeutics for treating organophosphate-induced status epilepticus co-morbidities, based on changes in calcium homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ndineuroscience.com [ndineuroscience.com]

- 16. Diazepam in the treatment of organophosphorus ester pesticide poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. apps.dtic.mil [apps.dtic.mil]

- 19. Racine stages - Wikipedia [en.wikipedia.org]

- 20. dergipark.org.tr [dergipark.org.tr]

Application of Biperiden Lactate in Traumatic Brain Injury Research: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biperiden, a synthetic anticholinergic agent, has been traditionally used in the management of Parkinson's disease and extrapyramidal symptoms induced by neuroleptic drugs. Its primary mechanism of action is the antagonism of muscarinic acetylcholine receptors.[1] Recent preclinical and clinical investigations have explored the therapeutic potential of Biperiden Lactate in the context of traumatic brain injury (TBI), with a particular focus on its neuroprotective properties and its potential to mitigate the long-term consequences of TBI, such as post-traumatic epilepsy (PTE).[2][3]

Data Presentation

The following tables summarize the quantitative findings from a key preclinical study investigating the effects of this compound in a rat model of traumatic brain injury.

Table 1: Effects of this compound on Neuronal Injury and Neuroinflammation Markers

| Biomarker | Control Group (TBI + Saline) | Treatment Group (TBI + Biperiden) | Percentage Change |

| Degenerating Neurons (count) | High | Reduced | ↓ |

| Total Tau (T-tau) Levels | Elevated | Lower | ↓ |

| Neurofilament Light Chain (NfL) Levels | Elevated | Lower | ↓ |

| Astrocyte Activation | Increased | Reduced | ↓ |

| Microglia Morphology | Activated (Amoeboid) | Partially Restored (Branched) | ↔ |

Data synthesized from a preclinical study in a rat model of lateral fluid percussion TBI.[4][5]

Table 2: Effect of this compound on Functional Outcome

| Assessment | Control Group (TBI + Saline) | Treatment Group (TBI + Biperiden) | Outcome |

| Neuroscore Performance (Day 1 post-TBI) | Deficits observed | Modest, non-significant improvement | ~ |

Based on a preclinical study in a rat model of lateral fluid percussion TBI, indicating a trend towards improved motor function that did not reach statistical significance.[4][5]

Experimental Protocols

Preclinical Model: Lateral Fluid Percussion Injury (LFPI) in Rats

This protocol outlines the methodology for inducing a moderate TBI in rats and the subsequent administration of this compound for neuroprotective assessment.

1. Animal Model:

-

Species: Male Wistar rats.[5]

-

Justification: Epidemiological data suggest a higher incidence of TBI in young adult males.[5]

2. Surgical Procedure (Craniotomy):

-

Anesthetize the animal following approved institutional protocols.

-

Secure the rat in a stereotaxic frame.

-

Perform a craniotomy over the desired cortical region, ensuring the dura mater remains intact.

3. Induction of Traumatic Brain Injury:

-

Utilize a lateral fluid percussion injury device to deliver a fluid pulse of controlled severity to the exposed dura. This method produces a combination of focal and diffuse brain injury.

4. This compound Administration:

-

Dosage: 8 mg/kg.[5]

-

Route of Administration: Intraperitoneal (i.p.) injection.[5]

-

Timing:

-

Control Group: Administer an equivalent volume of saline solution using the same route and timing.

5. Post-Injury Monitoring and Assessment:

-

Neurological Scoring: Evaluate motor deficits at specified time points post-injury (e.g., Day 1) using a composite neuroscore.[4][5]

-

Histological and Immunohistochemical Analysis:

-

Biomarker Analysis:

Clinical Trial Protocol: Prevention of Post-Traumatic Epilepsy

This section summarizes the key elements of a clinical trial protocol designed to evaluate the efficacy of Biperiden in preventing PTE in patients with moderate to severe TBI.

1. Patient Population:

-

Adult patients with a diagnosis of moderate to severe TBI.[2]

2. Intervention:

-

Treatment Group: Intravenous (i.v.) infusion of this compound.

-

Placebo Group: Intravenous (i.v.) infusion of a matching placebo.

-

Timing: The first dose is administered within 12 hours of the traumatic brain injury.[6]

-

Frequency and Duration: The infusion is repeated every 6 hours for a total of 10 days.[6]

3. Outcome Measures:

-

Primary Outcome: Incidence of post-traumatic epilepsy.[2]

-

Secondary Outcomes:

Mandatory Visualizations

Signaling Pathways

The neuroprotective effects of this compound in traumatic brain injury are thought to be mediated through multiple signaling pathways. As a muscarinic acetylcholine receptor antagonist, its primary action is to block the downstream signaling cascades initiated by excessive acetylcholine release following TBI. Additionally, there is emerging evidence suggesting a potential role for the modulation of the Brain-Derived Neurotrophic Factor (BDNF)/Tropomyosin receptor kinase B (TrkB) signaling pathway.

Caption: Muscarinic Receptor Antagonism Pathway in TBI.

Caption: Potential BDNF/TrkB Signaling Modulation by Biperiden.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating the neuroprotective effects of this compound in a preclinical TBI model.

Caption: Preclinical Experimental Workflow for Biperiden in TBI.

Conclusion

The available preclinical data suggest that this compound has neuroprotective effects in the acute phase of traumatic brain injury. It appears to reduce neuronal damage and neuroinflammation. However, its efficacy in improving functional outcomes requires further investigation with more robust preclinical studies. Clinical trials are currently focused on its potential to prevent post-traumatic epilepsy, but the results are not yet conclusive. The proposed mechanisms of action, including muscarinic receptor antagonism and potential modulation of BDNF/TrkB signaling, provide a strong rationale for continued research into the therapeutic applications of this compound for traumatic brain injury. Researchers and drug development professionals are encouraged to consider these findings and protocols in the design of future studies to further elucidate the therapeutic potential of this compound.

References

- 1. The antidepressant-like effects of biperiden may involve BDNF/TrkB signaling-mediated BICC1 expression in the hippocampus and prefrontal cortex of mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biperiden for prevention of post-traumatic epilepsy: A protocol of a double-blinded placebo-controlled randomized clinical trial (BIPERIDEN trial) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ClinicalTrials.gov [clinicaltrials.gov]

- 4. Neuroprotective Effects of Acute Biperiden Treatment Following Traumatic Brain Injury in Male Rats | Sciety [sciety.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols: Standard Preparation of Biperiden Lactate Injection for Laboratory Use

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biperiden is an anticholinergic agent primarily utilized in the management of Parkinson's disease and drug-induced extrapyramidal symptoms.[1][2] It functions as a muscarinic receptor antagonist, helping to restore the balance between cholinergic and dopaminergic neurotransmission in the brain.[1][3] For laboratory research, including preclinical in vitro and in vivo studies, the preparation of a standardized Biperiden Lactate injection is crucial. This compound Injection is a sterile solution of this compound in Water for Injection, typically prepared from Biperiden base with the addition of Lactic Acid.[4][5] This document provides detailed protocols for the preparation, quality control, and handling of this compound injection for research applications.

Quantitative Data Summary

The following tables summarize the key quantitative specifications for this compound Injection as established by the United States Pharmacopeia (USP).[4][5]

Table 1: Physical and Chemical Specifications

| Parameter | Specification |

| pH | 4.8 - 5.8 |

| Molecular Weight (Biperiden) | 311.47 g/mol |

| Molecular Weight (this compound) | 401.55 g/mol |

Table 2: Quality Control and Assay Specifications

| Parameter | Specification |

| Assay (Content of this compound) | 95.0% - 105.0% of labeled amount |

| Bacterial Endotoxins | Not more than 83.3 USP Endotoxin Units per mg of this compound |

Experimental Protocols

Laboratory-Scale Preparation of this compound Injection (5 mg/mL)

This protocol describes the preparation of a 10 mL stock solution of this compound injection at a concentration of 5 mg/mL.

Materials:

-

Biperiden base

-

Lactic Acid (85-90%)

-

Water for Injection (WFI)

-

Sterile 10 mL volumetric flask

-

Sterile 0.22 µm syringe filters

-

Analytical balance

-

pH meter

-

Sterile syringes and needles

Procedure:

-

Calculate Required Biperiden Base: To prepare a 5 mg/mL this compound solution, first calculate the equivalent amount of Biperiden base needed.

-

Dissolution: Accurately weigh 38.8 mg of Biperiden base and transfer it to the sterile 10 mL volumetric flask.

-